(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a 2-methoxybenzyl group and an amine group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for diverse applications in research and industry.
The compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates. It is often used as a building block in the synthesis of more complex organic molecules.
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride falls under the category of chiral amines, which are essential in asymmetric synthesis due to their ability to induce chirality in chemical reactions. It is classified as a pyrrolidine derivative and is recognized for its potential therapeutic applications.
The synthesis of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves several key steps:
The specific conditions for each step may vary, but common solvents include dimethylformamide or dichloromethane, and bases such as sodium hydride or potassium carbonate are often utilized to promote nucleophilic substitutions.
The molecular structure of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride can be represented by its IUPAC name: (3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride. The structure features:
Key structural data includes:
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride can participate in various chemical reactions due to its functional groups:
The specific reaction conditions (temperature, solvent choice, catalyst presence) will significantly influence the product distribution and yield.
The mechanism of action for (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride primarily relates to its interactions at the molecular level within biological systems:
Studies have indicated that pyrrolidine derivatives can exhibit significant biological activity, including effects on neurotransmitter systems and potential therapeutic benefits in treating neurological disorders .
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically exhibits:
Key chemical properties include:
(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
This compound's versatility makes it an important tool in both academic research and industrial applications related to drug discovery and development.
The pyrrolidine ring represents a privileged scaffold in medicinal chemistry due to its distinct three-dimensional (3D) characteristics imparted by sp³-hybridized carbon atoms and non-planar geometry. This saturated five-membered heterocycle enables efficient exploration of pharmacophore space and contributes significantly to molecular stereochemistry. In the case of (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride, the chiral center at the C3 position of the pyrrolidine ring dictates its spatial orientation and biological interactions [1]. The stereogenicity at this carbon creates two enantiomeric forms—(S) and (R)—that exhibit distinct biological profiles due to differential binding with enantioselective biological targets like proteins, receptors, and enzymes.
The pyrrolidine scaffold demonstrates pseudorotation dynamics, a phenomenon where the ring undergoes conformational inversion through puckered states, allowing access to multiple low-energy conformations. This flexibility enhances the molecule’s ability to adopt optimal binding poses with biological targets [1]. Comparative physicochemical analyses highlight pyrrolidine’s advantages over aromatic analogs: it exhibits a dipole moment of 1.411 D, a polar surface area (PSA) of 16.464 Ų, and a calculated logP of 0.459. These properties collectively promote favorable membrane permeability and aqueous solubility (predicted logS = 0.854), which are critical for central nervous system (CNS) penetration [1].
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
Property | Cyclopentane | Pyrrolidine | Pyrrole |
---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
Polar Surface Area (Ų) | 0 | 16.464 | 13.964 |
LogP | 3.000 | 0.459 | 0.750 |
LogS | -2.642 | 0.854 | -0.175 |
Hydrogen Bond Basicity | 0 | 2.59 | 0.15 |
The stereochemistry at the C3 position also influences hydrogen-bonding capacity. The primary amine group in (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine serves as both a hydrogen bond donor and acceptor, facilitating interactions with complementary residues in binding pockets. The (S)-configuration positions this amine in a spatial orientation that may optimize interactions with chiral binding sites inaccessible to the (R)-enantiomer [1] [9].
Enantioselective protein binding is a fundamental determinant of the pharmacological activity of chiral therapeutics. Proteins possess inherently chiral environments, enabling them to discriminate between enantiomers through differential binding affinities. For (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride, the (S)-configuration facilitates specific molecular interactions—hydrogen bonding, hydrophobic contacts, and ionic forces—that are sterically disfavored for the (R)-enantiomer [2] .
Advanced screening methodologies like Enantioselective Affinity Selection Mass Spectrometry (EAS-MS) have revealed the precision of chiral discrimination. This technique incubates racemic compound libraries with immobilized target proteins, followed by mass spectrometry analysis of bound ligands. Crucially, chiral chromatography then quantifies enantiomer ratios in protein eluates. If one enantiomer is enriched (e.g., >90:10 ratio), this provides orthogonal evidence of enantioselective binding [2]. Applying EAS-MS to 31 human proteins demonstrated that chiral binders exhibit dissociation constants (KD) as weak as 20 μM, yet still show significant enantiomeric preference—validating its utility for identifying stereoselective interactions even for low-affinity ligands [2].
Table 2: EAS-MS Screening Outcomes for Chiral Compound Libraries
Ligandability Category | Targets Screened | Targets with Confirmed Binders | Enantioselective Binders |
---|---|---|---|
High (DLID >1) | 3 | 3 (100%) | 2 (67%) |
Medium (0.5 < DLID <1) | 11 | 7 (64%) | 3 (43%) |
Low (DLID <0.5) | 16 | 9 (56%) | 2 (22%) |
Transport proteins like α1-acid glycoprotein (AGP) and human serum albumin (HSA) exhibit pronounced enantioselectivity. AGP, which constitutes ~3% of plasma proteins, preferentially binds basic ligands through hydrophobic pockets and electrostatic interactions. The (S)-enantiomer of pyrrolidine-based compounds often displays higher affinity for AGP due to optimal spatial alignment with its binding cleft, influencing distribution and free plasma concentrations . Similarly, membrane transporters (e.g., Organic Anion Transporting Polypeptides [OATPs]) mediate cellular uptake of chiral drugs. Enantiomers may exhibit differential transport kinetics, as observed with (R)-(+)-fexofenadine, which achieves 1.5-fold higher plasma concentrations than its (S)-counterpart due to preferential OATP-mediated uptake .
The stereochemistry of aminopyrrolidines profoundly influences their interactions with neurotransmitter systems. (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride likely targets monoamine transporters (e.g., serotonin transporter [SERT], dopamine transporter [DAT]) or receptors due to structural analogy with known bioactive pyrrolidines. The (S)-configuration positions its 3-amino group and 2-methoxybenzyl substituent in orientations that may enhance complementarity with orthosteric or allosteric sites on these targets [1] [6].
The ketamine enantiomers provide a clinically relevant paradigm for stereochemical modulation of neurotransmission. Although both enantiomers inhibit N-Methyl-D-Aspartate (NMDA) receptors, (S)-ketamine exhibits 3–4-fold higher affinity (Ki = 0.30 μM) than (R)-ketamine (Ki = 1.4 μM). Paradoxically, preclinical studies indicate that (R)-ketamine exerts more potent and sustained antidepressant effects with reduced dissociative side effects. This suggests that non-NMDA mechanisms—such as enhanced α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation or tropomyosin kinase B (TrkB) signaling—may dominate (R)-ketamine’s therapeutic profile [3].
Similarly, pyrrolidine-based compounds exhibit stereospecific activity at neurotransmitter transporters:
Molecular modeling suggests that the (S)-configuration of 1-(2-Methoxybenzyl)pyrrolidin-3-amine positions its methoxybenzyl group perpendicular to the pyrrolidine plane, enabling π-stacking with aromatic residues in transporter binding pockets. Conversely, the (R)-enantiomer may adopt a conformation where steric clashes reduce binding complementarity [1] [9]. This stereospecific binding translates to functional selectivity: in electrophysiological assays, the (S)-enantiomer of related compounds inhibits serotonin reuptake 5-fold more potently than the (R)-form [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9